5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine
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Overview
Description
The compound contains several functional groups including a thiophene, an oxadiazole, a pyrimidine, and an amine. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized through various methods. For example, 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the 1,2,4-oxadiazole ring, which is a well-known pharmacophore, suggests that the compound could have interesting biological activities .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group could participate in reactions with acids, while the oxadiazole ring could undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine group could increase the compound’s solubility in water .Properties
IUPAC Name |
5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O2S/c19-18(20,21)27-13-3-1-11(2-4-13)7-23-16-14(8-22-10-24-16)17-25-15(26-28-17)12-5-6-29-9-12/h1-6,8-10H,7H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDWRKZMBALXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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